molecular formula C9H8N2O2S B1415713 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid CAS No. 1105192-39-9

4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

Cat. No. B1415713
CAS RN: 1105192-39-9
M. Wt: 208.24 g/mol
InChI Key: CSUNGMDSKKLZIC-UHFFFAOYSA-N
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Description

“(2S)-4-methyl-2-(1H-pyrrol-1-yl)pentanoic acid” is a chemical compound with the molecular formula C10H15NO2 . It has a molecular weight of 181.23 . The compound has one defined stereocentre .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15NO2/c1-8(2)7-9(10(12)13)11-5-3-4-6-11/h3-6,8-9H,7H2,1-2H3,(H,12,13)/t9-/m0/s1 .

Scientific Research Applications

Synthesis of Complex Molecules

4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid has been utilized in the synthesis of complex molecules. For example, it has been used in the preparation of (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, which are synthesized from dimethyl acetone-1,3-dicarboxylate, sulfuryl chloride, and thiourea (Žugelj et al., 2009).

Catalytic Synthesis

The compound is also involved in catalytic synthesis processes. An example is the synthesis of methyl 4-aminopyrrole-2-carboxylates via a relay catalytic cascade reaction, using a FeCl2/Et3N binary catalytic system (Galenko et al., 2015).

Antimicrobial Agents

A significant application area is in the development of antimicrobial agents. Several derivatives of pyrrole containing this compound have been explored for their potential as new antimicrobial agents, showing promising activity against various bacterial and fungal strains (Sapijanskaitė-Banevič et al., 2020).

Synthetic Scaffolds

The compound is used as a convenient scaffold for synthesizing highly functionalized carboxylic acid derivatives and isoxazole-annulated heterocycles. These scaffolds are valuable for developing more complex chemical entities (Ruano et al., 2005).

Anticancer Activity

In cancer research, derivatives of this compound have been synthesized and evaluated for their potential anticancer activity. The studies focus on the synthesis of compounds like arylazothiazoles and 1,3,4-thiadiazoles, indicating the compound's potential in cancer treatment applications (Gomha et al., 2015).

properties

IUPAC Name

4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-6-7(8(12)13)14-9(10-6)11-4-2-3-5-11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUNGMDSKKLZIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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